

Atorvastatin 3-Deoxyhept-2E-Enoic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Atorvastatin 3-Deoxyhept-2E-Enoic Acid*

Cat. No.: *B601622*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin 3-Deoxyhept-2E-Enoic Acid is recognized as a significant impurity and degradation product of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol.[1][2] Its presence in Atorvastatin drug substances and products is closely monitored to ensure the safety, efficacy, and quality of the medication. This technical guide provides an in-depth overview of the structure, properties, and analytical methodologies related to this compound, serving as a critical resource for researchers and professionals in drug development and quality control. This compound is available as a pharmaceutical analytical impurity (PAI) and is intended for use in analytical testing to detect, identify, and measure pharmaceutical impurities.

Chemical and Physical Properties

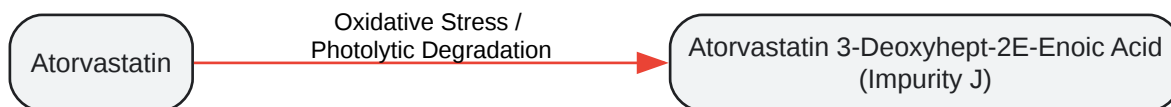
A summary of the key chemical and physical properties of **Atorvastatin 3-Deoxyhept-2E-Enoic Acid** is presented in the table below. This data is essential for its identification and quantification in analytical settings.

Property	Value	Reference
IUPAC Name	(2E,5S)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-5-hydroxy-2-heptenoic acid	[3][4]
Synonyms	Atorvastatin Impurity J, (2E)-2,3-Dehydroxy Atorvastatin, Dehydro Atorvastatin Acid	[2]
CAS Number	1105067-93-3	[3]
Molecular Formula	C ₃₃ H ₃₃ FN ₂ O ₄	[2]
Molecular Weight	540.62 g/mol	[3]
Melting Point	125 °C	[5]
Appearance	White to Pale Beige Solid	

Formation and Degradation Pathway

Atorvastatin 3-Deoxyhept-2E-Enoic Acid is primarily formed as a degradation product of Atorvastatin under stress conditions, particularly oxidative and photolytic stress.[6]

Understanding the degradation pathway is crucial for developing stable formulations and appropriate storage conditions for Atorvastatin.



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Formation of **Atorvastatin 3-Deoxyhept-2E-Enoic Acid** from Atorvastatin.

Experimental Protocols

The identification and quantification of **Atorvastatin 3-Deoxyhept-2E-Enoic Acid** are typically performed through forced degradation studies followed by chromatographic analysis. Below are representative experimental protocols.

Forced Degradation Study of Atorvastatin

Objective: To generate degradation products of Atorvastatin, including **Atorvastatin 3-Deoxyhept-2E-Enoic Acid**, for identification and analytical method development.

Methodology:

- Sample Preparation: Prepare a stock solution of Atorvastatin calcium in a suitable solvent (e.g., a mixture of acetonitrile and water).
- Stress Conditions:
 - Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 2 hours.
 - Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 30 minutes.
 - Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 4 hours.
 - Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
 - Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 48 hours.
- Neutralization: Neutralize the acidic and alkaline samples with an appropriate base or acid.
- Analysis: Dilute the stressed samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

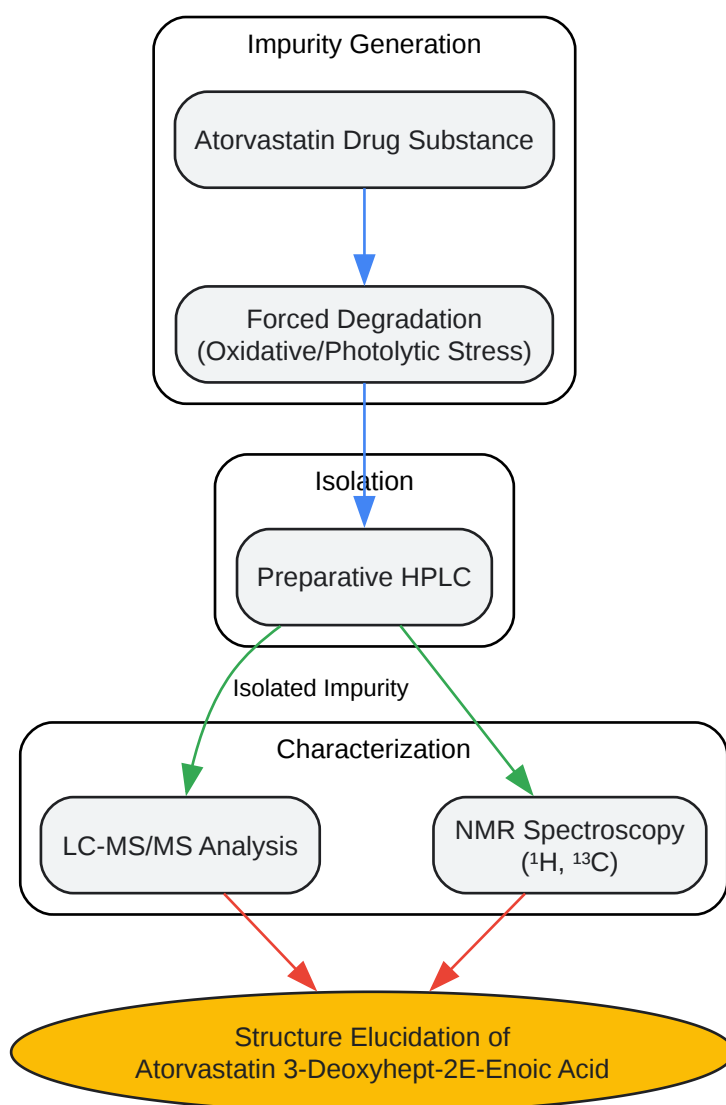
Isolation and Characterization

Objective: To isolate and structurally elucidate **Atorvastatin 3-Deoxyhept-2E-Enoic Acid** from the mixture of degradation products.

Methodology:

- Preparative HPLC:
 - Column: A suitable preparative C18 column.
 - Mobile Phase: A gradient mixture of a buffered aqueous solution (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
 - Detection: UV detection at an appropriate wavelength (e.g., 244 nm).^[7]
 - Fraction Collection: Collect the fraction corresponding to the peak of **Atorvastatin 3-Deoxyhept-2E-Enoic Acid**.
- Structure Elucidation:
 - LC-MS/MS: To determine the molecular weight and fragmentation pattern of the isolated impurity.
 - NMR (¹H and ¹³C): To confirm the chemical structure.

The following diagram illustrates a general workflow for the isolation and characterization of this impurity.



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Workflow for the isolation and characterization of **Atorvastatin 3-Deoxyhept-2E-Enoic Acid**.

Conclusion

A thorough understanding of **Atorvastatin 3-Deoxyhept-2E-Enoic Acid** is imperative for ensuring the quality and stability of Atorvastatin formulations. The information and protocols provided in this guide offer a solid foundation for researchers and professionals involved in the analytical development, quality control, and formulation of Atorvastatin. The use of this compound as a reference standard is essential for the validation of analytical methods aimed at monitoring the purity of Atorvastatin.[4]

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